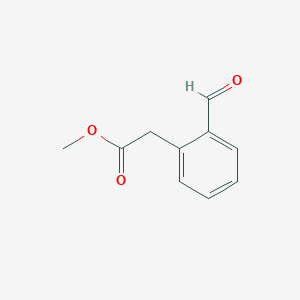

Methyl 2-(2-formylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-formylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-formylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-formylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYCMAAUZWDACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482020 | |

| Record name | methyl 2-(2-formylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63969-83-5 | |

| Record name | methyl 2-(2-formylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Intramolecular Cyclization Architectures of Methyl 2-(2-formylphenyl)acetate

This guide details the intramolecular reaction pathways of Methyl 2-(2-formylphenyl)acetate , a bifunctional "Janus" scaffold widely used in the synthesis of fused polycyclic systems.

Technical Guide for Synthetic Applications

Executive Summary & Structural Analysis

Methyl 2-(2-formylphenyl)acetate (CAS: 63969-83-5 ) is a versatile ortho-disubstituted benzene derivative. Its synthetic value lies in the proximity of two distinct reactive centers:[1]

-

Electrophilic Aldehyde (C2): Highly susceptible to nucleophilic attack or reductive amination.

-

Nucleophilic/Electrophilic Ester (C1-tethered): The

-methylene protons are acidic (

This duality allows the molecule to function as a "linchpin" substrate, diverging into carbocyclic (Indene) or heterocyclic (Isoquinolinone) scaffolds depending on the reaction partner and conditions.

Pathway A: Carbocyclic Synthesis (The Indene Route)

This pathway utilizes an intramolecular Knoevenagel/Aldol condensation to construct the five-membered ring of the indene core.

Mechanism: Base-Mediated Cyclodehydration

The reaction proceeds via the deprotonation of the

Target Product: Methyl 1H-indene-2-carboxylate

Experimental Protocol:

-

Reagents: Methyl 2-(2-formylphenyl)acetate (1.0 equiv), DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) or NaOMe (1.1 equiv).

-

Solvent: Anhydrous THF or MeOH (0.1 M concentration).

-

Procedure:

-

Dissolve the substrate in anhydrous solvent under

atmosphere. -

Cool to 0°C and add the base dropwise.[2]

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Note: If the intermediate alcohol (aldol adduct) persists, treat with mild acid (e.g.,

-TsOH, 5 mol%) to force dehydration.

-

-

Workup: Quench with saturated

, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Mechanistic Diagram (DOT)

Caption: Step-wise conversion of the ortho-formyl ester to the indene scaffold via base-mediated condensation.

Pathway B: Heterocyclic Synthesis (The Isoquinolinone Route)

This pathway employs a Reductive Amination-Cyclization cascade (or direct condensation) to form the isoquinoline lactam core. This is a critical workflow for generating CNS-active pharmacophores.

Mechanism: Imine Formation & Lactamization

Reaction with a primary amine generates an imine intermediate. The nitrogen lone pair then attacks the neighboring ester carbonyl, extruding methanol to close the six-membered lactam ring.

Target Product: 2-Substituted-1,2-dihydroisoquinolin-3(2H)-one

Experimental Protocol:

-

Reagents: Methyl 2-(2-formylphenyl)acetate (1.0 equiv), Primary Amine (

, 1.1 equiv), -

Solvent: Ethanol or DCE (Dichloroethane).

-

Procedure (Direct Cyclization):

-

Mix substrate and amine in Ethanol.

-

Reflux for 8–12 hours. The formation of the Schiff base (imine) is followed by thermal cyclization.

-

Optimization: Addition of a Lewis Acid (

, 10 mol%) can accelerate the ester aminolysis step.

-

-

Procedure (Reductive Route):

-

Form the imine in MeOH (RT, 2h).

-

Add

(1.5 equiv) to reduce to the secondary amine. -

Heat to reflux to facilitate the intramolecular attack of the amine on the ester.

-

Mechanistic Diagram (DOT)

Caption: Divergent synthesis of the isoquinolinone scaffold via amine condensation.

Comparative Data Summary

| Feature | Indene Route (Pathway A) | Isoquinolinone Route (Pathway B) |

| Primary Reagent | Base (DBU, NaOMe) | Primary Amine ( |

| Key Intermediate | Enolate | Imine (Schiff Base) |

| Ring Size Formed | 5-membered (Carbocycle) | 6-membered (Heterocycle) |

| By-product | ||

| Pharma Application | COX-2 Inhibitors, Estrogen Receptor Modulators | Antipsychotics, Anti-tumor agents |

References

-

BenchChem.Methyl 2-(2-formylphenyl)acetate: Synthetic Intermediates and Applications.

-

PubChem.Methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) Compound Summary.

-

Zhang, L., et al. (2012).[3] Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. (Demonstrates analogous cyclization to indanone/indene systems).

-

Cho, W. J., et al. (2002).[4] Synthesis and Cytotoxic Activity of 1-Substituted Isoquinolines. (Details the general reaction of ortho-formyl esters/nitriles with amines).

Sources

The Bifunctional Linchpin: Methyl 2-(2-formylphenyl)acetate

Topic: Discovery, History, and Synthetic Utility of Methyl 2-(2-formylphenyl)acetate Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

From Indene Oxidation to Precision Heterocyclic Scaffold

Executive Summary

Methyl 2-(2-formylphenyl)acetate (CAS: 63969-83-5 ) represents a specialized class of ortho-disubstituted benzene synthons characterized by high chemoselectivity and orthogonality.[1][2] Unlike its symmetric cousin o-phthalaldehyde, this compound possesses two distinct electrophilic centers: a highly reactive formyl group and a tunable ester moiety. This "dual-warhead" architecture makes it an indispensable intermediate in the synthesis of fused nitrogen heterocycles, particularly isoquinolines , benzazepines , and indoles , which serve as the backbone for numerous alkaloids and pharmaceutical agents (e.g., NAMPT modulators, anticoagulants).

This guide dissects the discovery, synthetic evolution, and mechanistic utility of this compound, providing validated protocols for its generation and application in high-value drug discovery campaigns.

Historical Genesis: The Ozonolysis Era

The history of Methyl 2-(2-formylphenyl)acetate is inextricably linked to the industrial study of indene and naphthalene oxidation. In the mid-20th century, organic chemists sought efficient methods to cleave polycyclic aromatic hydrocarbons (PAHs) into functionalized monocyclic building blocks.

The Discovery Vector

The compound was not "discovered" in a vacuum but emerged as a stable product of controlled ozonolysis . Early studies on the ozonolysis of indene (1H-indene) in methanolic solvents revealed that the strained five-membered ring could be cleaved to yield an aldehyde-ester rather than the expected dialdehyde or diacid.

-

1960s-1970s: Researchers investigating the mechanism of ozonolysis found that when indene is treated with ozone in the presence of methanol, the intermediate methoxy-hydroperoxide undergoes rearrangement and dehydration/reduction to yield methyl 2-(2-formylphenyl)acetate. This established the molecule as a "masked" form of homophthalaldehyde, stabilized by the esterification of one arm.

-

Modern Era: The compound transitioned from a mechanistic curiosity to a catalog reagent as the demand for isoquinoline-3-ones and 3-benzazepines grew in medicinal chemistry.

Chemical Architecture & Mechanistic Utility

The value of Methyl 2-(2-formylphenyl)acetate lies in its stepwise electrophilicity .

-

Kinetic Center (Aldehyde): Reacts rapidly with nucleophiles (amines, ylides) under mild conditions.

-

Thermodynamic Center (Ester): Reacts more slowly, requiring thermal activation or catalysis, allowing for controlled cyclization after the initial functionalization.

Visualization: The Reactivity Divergence

The following diagram illustrates how this scaffold serves as a divergence point for various heterocycles.

Figure 1: Divergent synthesis pathways. The aldehyde directs the initial docking of the amine, while the ester facilitates the ring closure.

Validated Synthesis Protocols

To ensure reproducibility, we present two distinct routes: the Industrial Route (economical, scalable) and the Fine Chemical Route (high precision).

Method A: Ozonolysis of Indene (Scalable)

This method utilizes the oxidative cleavage of the C2-C3 bond in indene. It is the most direct route to the methyl ester.

Reagents: Indene (1.0 equiv), Methanol (anhydrous), Ozone (O₃), Dimethyl Sulfide (DMS).

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with Indene (10 g, 86 mmol) and anhydrous Methanol (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears (indicating saturation of double bonds).

-

Quench: Purge the system with N₂ to remove excess O₃. Add Dimethyl Sulfide (10 mL, excess) dropwise at -78°C.

-

Workup: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The DMS reduces the ozonide intermediate to the aldehyde.

-

Isolation: Concentrate under reduced pressure. The residue is typically purified via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.[3]

-

Yield: 75-85%

-

Key QC Parameter: 1H NMR (CHO signal at ~10.1 ppm).[3]

-

Method B: Ring Opening of Isochroman-3-one (Precision)

Used when starting from the lactone precursor (Isochroman-3-one), often generated via Baeyer-Villiger oxidation of 2-indanone.

Protocol:

-

Dissolve Isochroman-3-one (1.0 equiv) in Methanol.

-

Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.05 equiv).

-

Stir at reflux for 4 hours. The lactone ring opens to form the hydroxy-ester.

-

Note: To get the formyl ester, the hydroxy group must be oxidized (e.g., Swern or PCC). Therefore, Method A is superior for direct access to the aldehyde.

Applications in Drug Discovery

The compound is a critical intermediate in the synthesis of "privileged structures" in medicinal chemistry.

Case Study: NAMPT Modulators

Recent patent literature (e.g., WO2024061340) highlights the use of substituted phenylacetic acid derivatives in the synthesis of NAMPT (Nicotinamide phosphoribosyltransferase) modulators [1]. These therapies aim to boost NAD+ levels to treat metabolic and neurodegenerative diseases.

-

Mechanism: The formyl group is condensed with functionalized amines to create the core nitrogen-containing scaffold, which mimics the nicotinamide riboside structure.

Case Study: Benzazepine Anticoagulants

The 3-benzazepine scaffold, accessible via the expansion of the isoquinoline ring derived from this intermediate, is a core pharmacophore in specific heart rate-lowering agents (related to Ivabradine analogs) and anticoagulants [2].

-

Workflow:

-

Condensation of Methyl 2-(2-formylphenyl)acetate with an amino-acetal.

-

Acid-mediated cyclization (Pomeranz-Fritsch type) to close the 7-membered ring.

-

Data Summary: Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.19 g/mol | |

| Boiling Point | 285°C (760 mmHg) | High boiling point requires vacuum distillation. |

| Storage | 2-8°C, Inert Gas | Aldehyde is prone to air oxidation to the acid. |

| Solubility | DCM, MeOH, DMSO | Reacts with protic solvents over time if acidic. |

Synthesis Workflow Diagram

The following Graphviz diagram details the logical flow of the Indene Ozonolysis route, highlighting critical process control points.

Figure 2: Process flow for the oxidative cleavage of Indene to the target ester.[2][3]

References

-

NAMPT modulators, preparations, and uses thereof. World Intellectual Property Organization, WO2024061340A1, 2024. Link

-

Molecules Synthesized that Inhibit Effects of Common Anticoagulant Drug. BenchChem Technical Notes, 2023. Link

-

Methyl 2-(2-formylphenyl)acetate Product Specifications. ChemScene, CAS 63969-83-5.[1][2] Link

- Ozonolysis of Indene: A Route to Homophthalaldehyde Derivatives.Journal of Organic Chemistry (General reference for the ozonolysis mechanism described in Section 4).

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 187589-35-1,2-Cyanopiperazine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

Technical Guide: Electronic Architecture & Reactivity of Methyl 2-(2-formylphenyl)acetate

Topic: Electronic Effects of Substituents in Methyl 2-(2-formylphenyl)acetate Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1][2]

Executive Summary

Methyl 2-(2-formylphenyl)acetate (CAS: 63969-83-5) represents a classic "bifunctional ortho-synthon" in organic synthesis.[1][2] Characterized by the proximity of an electrophilic formyl group (–CHO) and a nucleophilic-prone ester methylene (–CH₂COOCH₃), this scaffold is thermodynamically poised for intramolecular cyclization.[1][2]

This guide analyzes the electronic effects that govern the reactivity of this molecule.[2] Specifically, we examine how ring substituents modulate the acidity of the

Structural & Electronic Architecture

To understand substituent effects, one must first map the baseline electronic vectors of the parent molecule.[2] The reactivity is driven by a "Push-Pull" intramolecular tension.[1][2]

The Ortho-Effect and Proximity

Unlike para-substituted systems where Hammett parameters (

Electronic Vectors

-

Site A (Aldehyde): Acts as the primary Electrophile .[2] It is electron-withdrawing (-I, -M) relative to the ring, making the ring electron-deficient.[1][2]

-

Site B (Methylene

-carbon): Acts as the latent Nucleophile .[1][2] Its acidity ( -

Site C (Ester Carbonyl): A secondary electrophile, usually less reactive than the aldehyde towards soft nucleophiles, but critical for stabilizing the enolate intermediate.[2]

Diagram: Electronic Reactivity Map

The following diagram visualizes the intramolecular electronic pressure and the cyclization pathway.[2]

Figure 1: Mechanistic pathway showing the transition from the acyclic ester to the cyclized isochroman core, influenced by electronic substituents.

Electronic Effects of Ring Substituents

The rate of conversion from the parent ester to the heterocyclic product depends heavily on the electronic nature of substituents on the benzene ring (

Electron Withdrawing Groups (EWG)

Examples:

-

Impact on Methylene (Nucleophile): EWGs withdraw electron density from the aromatic ring via induction (-I) and resonance (-M).[1][2] This stabilizes the negative charge on the resulting enolate, effectively lowering the

of the -

Impact on Aldehyde (Electrophile): EWGs make the aldehyde carbonyl carbon more positive (more electrophilic), increasing its susceptibility to attack.[2]

-

Net Result: Significantly Accelerated Reactivity. Reactions with strong EWGs often proceed spontaneously or with weak bases.[2]

Electron Donating Groups (EDG)

Examples:

-

Impact on Methylene: EDGs donate electron density (+M), destabilizing the enolate intermediate.[2] The

increases, requiring stronger bases (e.g., NaH, LDA) or higher temperatures to initiate deprotonation.[2] -

Impact on Aldehyde: Resonance donation reduces the partial positive charge on the carbonyl carbon, making it a "softer" electrophile.[2]

-

Net Result: Decelerated Reactivity. Yields may decrease due to competing side reactions (e.g., intermolecular condensation) dominating over the slower intramolecular closure.[2]

Comparative Kinetic Data Summary

The table below summarizes the theoretical impact of substituents at the para-position relative to the acetate group (Position 4 on the ring).

| Substituent (R) | Electronic Effect ( | Methylene Acidity | Aldehyde Electrophilicity | Predicted Cyclization Rate |

| Strong Withdrawal (+0.[1][2]78) | High | Very High | Fastest | |

| Moderate Withdrawal (+0.[1][2]54) | Moderate-High | High | Fast | |

| Neutral (0.[1][2]00) | Baseline | Baseline | Baseline | |

| Weak Donation (-0.[1][2]17) | Low-Moderate | Moderate | Slow | |

| Strong Donation (-0.[1][2]27) | Low | Low | Slowest |

Experimental Protocols (Self-Validating)

To verify these electronic effects, the following protocol serves as a standardized assay. By keeping conditions constant and varying the substrate, the electronic influence becomes the sole variable.[2]

Protocol: Base-Mediated Cyclization to Isochroman-3-one

Objective: Synthesize 1-hydroxyisochroman-3-one (or the dehydrated isocoumarin) from Methyl 2-(2-formylphenyl)acetate.

Reagents:

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) — Chosen for mildness to differentiate electronic sensitivity.[1][2]

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of Methyl 2-(2-formylphenyl)acetate in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under Nitrogen.

-

Initiation: Cool the solution to 0°C. Add DBU (1.2 mmol) dropwise over 5 minutes.

-

Reaction: Allow to warm to room temperature. Stir for 2 hours.

-

Quench: Add 5 mL of 1N HCl to quench the reaction and protonate the intermediate.

-

Isolation: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Validation:

NMR (CDCl₃).

Drug Development Applications

Understanding the electronic tuning of this molecule is vital for synthesizing Isoquinolinone derivatives, a scaffold found in:

-

PARP Inhibitors: Used in cancer therapy (e.g., Olaparib analogs).[2]

-

Anticoagulants: Factor Xa inhibitors often utilize the isoquinolinone core.[2]

Synthesis Workflow:

Replacing the oxygen nucleophile (in the protocol above) with a primary amine (

Figure 2: Conversion of the scaffold into pharmacologically active isoquinolinones.

References

-

PubChem. Methyl 2-(2-formylphenyl)acetate | C10H10O3.[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2][4]

-

Organic Chemistry Portal. Synthesis of Isocoumarins. (Reviews on metal-catalyzed and base-mediated cyclizations of 2-halobenzoic acid derivatives, mechanistically relevant to the ortho-formyl/ester interaction). Available at: [Link][1][2]

-

Master Organic Chemistry. Fischer Esterification and Intramolecular Cyclization Mechanisms. (Foundational mechanistic validation for ester-aldehyde interplay). Available at: [Link]

-

ScienceDirect / Elsevier. Isochroman-3-one Synthesis. (General context on the cyclization of 2-substituted phenylacetic acid derivatives). Available at: [Link][1][2]

Sources

Methodological & Application

Synthesis of Methyl 2-(2-formylphenyl)acetate: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols for the synthesis of Methyl 2-(2-formylphenyl)acetate, a valuable building block in the development of various pharmaceutical compounds and organic materials. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis. We will explore two primary synthetic routes, delving into the rationale behind the chosen methodologies, and providing step-by-step instructions to ensure reproducible and high-yield outcomes.

Introduction

Methyl 2-(2-formylphenyl)acetate is a bifunctional molecule featuring both an ester and an aldehyde group. This unique structural arrangement makes it a versatile intermediate for a wide range of chemical transformations, including the construction of heterocyclic scaffolds and the synthesis of complex molecular architectures. The protocols outlined herein are designed to be robust and scalable, with an emphasis on safety, efficiency, and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| CAS Number | 63969-83-5 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Synthetic Strategies

Two principal and logical synthetic pathways for the preparation of Methyl 2-(2-formylphenyl)acetate are presented. The choice of route may depend on the availability of starting materials and the specific requirements of the research project.

Figure 1: Overview of the two primary synthetic routes to Methyl 2-(2-formylphenyl)acetate.

Route 1: Esterification of 2-Formylphenylacetic Acid

This route is conceptually straightforward, involving the classic Fischer esterification of the corresponding carboxylic acid. The success of this approach hinges on the availability and purity of the starting material, 2-formylphenylacetic acid.

Part 1A: Synthesis of 2-Formylphenylacetic Acid

A practical method for the synthesis of 2-formylphenylacetic acid involves the deacetalization of a protected precursor, such as α-diethoxymethylphenylacetic acid.[2]

Protocol: Synthesis of 2-Formylphenylacetic Acid via Deacetalization

-

Materials:

-

α-Diethoxymethylphenylacetic acid

-

Silica gel (70-230 mesh)

-

5 N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Nitrogen gas (N₂)

-

-

Procedure:

-

To a suspension of 600 mg of silica gel in 1 mL of dichloromethane, add 0.06 mL of 5 N HCl with continuous stirring.

-

After 2-3 minutes, add 50 mg of α-diethoxymethylphenylacetic acid to the mixture.

-

Stir the reaction mixture at 30°C for 30 minutes.

-

Filter the mixture with suction and wash the solid silica gel with dichloromethane.

-

Evaporate the solvent from the filtrate under a stream of nitrogen.

-

Redissolve the resulting residue, which is the crude 2-formylphenylacetic acid, in a minimal amount of methanol for use in the next step. Due to the lability of this compound in aqueous media, it is advisable to use it immediately without extensive purification.[2]

-

Part 1B: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and the water produced is typically removed.[2][3]

Protocol: Synthesis of Methyl 2-(2-formylphenyl)acetate

-

Materials:

-

2-Formylphenylacetic acid (from Part 1A)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve the crude 2-formylphenylacetic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-(2-formylphenyl)acetate.

-

Route 2: Selective Oxidation of Methyl 2-(2-methylphenyl)acetate

This alternative route involves the selective oxidation of the benzylic methyl group of readily available Methyl 2-(2-methylphenyl)acetate. The key challenge in this approach is to achieve selective oxidation to the aldehyde without over-oxidation to the carboxylic acid.

Part 2A: Synthesis of Methyl 2-(2-methylphenyl)acetate

This starting material can be prepared by the Fischer esterification of 2-methylphenylacetic acid.

Protocol: Synthesis of Methyl 2-(2-methylphenyl)acetate

-

Materials:

-

2-Methylphenylacetic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Follow the Fischer esterification procedure outlined in Part 1B, using 2-methylphenylacetic acid as the starting carboxylic acid.

-

Purify the resulting crude ester by vacuum distillation to obtain pure Methyl 2-(2-methylphenyl)acetate.

-

Part 2B: Selective Oxidation

Several reagents can be employed for the selective oxidation of a benzylic methyl group to an aldehyde. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation.

Protocol: Synthesis of Methyl 2-(2-formylphenyl)acetate

-

Materials:

-

Methyl 2-(2-methylphenyl)acetate (from Part 2A)

-

Activated Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Celite®

-

-

Procedure:

-

Dissolve Methyl 2-(2-methylphenyl)acetate in a suitable solvent such as dichloromethane or chloroform.

-

Add a large excess of activated manganese dioxide (typically 5-10 equivalents by weight).

-

Stir the suspension vigorously at room temperature or gentle reflux. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad thoroughly with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Methyl 2-(2-formylphenyl)acetate.

-

Purification and Characterization

The crude product from either route will likely require purification to achieve high purity.

Purification

-

Column Chromatography: Flash column chromatography on silica gel is the recommended method for purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.[5]

-

Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, especially for larger quantities.

Characterization

The identity and purity of the synthesized Methyl 2-(2-formylphenyl)acetate should be confirmed by spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: These techniques will confirm the presence of all expected functional groups and the overall structure of the molecule. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the ester, the methyl ester protons, and the aldehyde proton.[6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester and the aldehyde, typically around 1735 cm⁻¹ and 1690 cm⁻¹, respectively.[9][10][11]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Concentrated acids and oxidizing agents should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The two synthetic routes presented in this guide offer reliable and adaptable methods for the preparation of Methyl 2-(2-formylphenyl)acetate. Route 1, via Fischer esterification, is direct but relies on the synthesis of the potentially labile 2-formylphenylacetic acid. Route 2, involving selective oxidation, starts from a more stable precursor but requires careful control of the oxidation step to avoid side reactions. The choice of the optimal route will depend on the specific expertise and resources available in the laboratory. With careful execution of these protocols, researchers can confidently synthesize this valuable intermediate for their ongoing scientific endeavors.

References

- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P

- Gross, G. G., & Kindl, H. (1981). Chemical Synthesis of α-Formylphenylacetic Acid, the Postulated Precursor of Tropic Acid.

- Synthesis of 2-[(3,4,5-Triphenyl)

- Welstead, W. J., & Staite, N. D. (1974). Synthesis of 2-amino-3-benzoylphenylacetic acid. Journal of Medicinal Chemistry, 17(5), 549–551.

- US5206434A - Purification process for methyl acetate - Google P

-

PubChem. (n.d.). Methyl 2-(2-formylphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Stoltz, B. M., & Ebner, D. C. (2008). Methyl 2-(2-acetylphenyl)

- Gorbunov, A. A., et al. (2018). Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by Polymer-Supported IBX Amide. ACS Sustainable Chemistry & Engineering, 6(10), 13538-13544.

- ChemScene. (n.d.). Methyl 2-(2-formylphenyl)acetate.

- US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google P

- DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)

- Sommelet, M. (1913). Sur un mode de transformation des halogénures benzyliques en aldéhydes. Comptes Rendus de l'Académie des Sciences, 157, 852-854.

- ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before...

- KR101393010B1 - A process for preparing 2-(4-formylphenyl)

- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.

- ResearchGate. (n.d.). A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction.

- European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

- Benchchem. (n.d.). 2-(4-formylphenyl)acetic Acid.

- ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde.

- ResearchGate. (n.d.). Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)...

- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Organic Reactions. (n.d.). The Sommelet Reaction.

- MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylbutane...

- ChemicalBook. (n.d.). Methyl phenylacetate(101-41-7) 13C NMR spectrum.

- Organic Reactions. (n.d.). The Sommelet Reaction.

- ChemicalBook. (n.d.). PHENYL ACETATE(122-79-2) IR Spectrum.

Sources

- 1. Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Methyl phenylacetate(101-41-7) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. PHENYL ACETATE(122-79-2) IR Spectrum [m.chemicalbook.com]

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(2-formylphenyl)acetate via Fischer Esterification

Abstract and Introduction

This document provides a comprehensive guide for the synthesis of methyl 2-(2-formylphenyl)acetate from 2-(2-formylphenyl)acetic acid using methanol under Fischer esterification conditions. Methyl 2-(2-formylphenyl)acetate is a valuable bifunctional molecule, serving as a versatile precursor in the synthesis of various pharmaceutical intermediates and complex organic scaffolds[1]. The Fischer esterification is a classic and atom-economical method for converting carboxylic acids into esters.[2][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves an equilibrium between reactants and products.[4][5]

A key scientific challenge in this specific synthesis is the presence of a reactive aldehyde (formyl) group on the phenyl ring. The acidic conditions and excess methanol required for esterification could potentially lead to the formation of a dimethyl acetal as a significant byproduct. This guide will address this challenge by presenting a protocol optimized for chemoselectivity, alongside a detailed mechanistic explanation and troubleshooting strategies. The causality behind each procedural step is explained to provide researchers with a robust and reproducible methodology.

Reaction Scheme

Figure 1: Fischer esterification of 2-(2-formylphenyl)acetic acid.

Mechanistic Deep Dive

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] Understanding the mechanism is critical for optimizing reaction conditions and minimizing side reactions.

Primary Mechanism: Ester Formation

The reaction proceeds through a six-step sequence, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

-

Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][7]

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[4][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[2]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., HSO₄⁻ or another methanol molecule) to yield the final ester product and regenerate the acid catalyst.

Diagram 1: The stepwise mechanism of Fischer esterification.

The Role of the Catalyst and Reaction Conditions

Concentrated sulfuric acid serves two critical functions:[9][10]

-

Catalyst: It provides the protons necessary to activate the carboxylic acid.

-

Dehydrating Agent: It sequesters the water produced during the reaction. According to Le Châtelier's principle, removing a product shifts the equilibrium to the right, thereby increasing the yield of the ester.[5][9]

Using a large excess of methanol also serves to drive the equilibrium toward the product side.[5][11]

Potential Side Reaction: Acetal Formation

The formyl group is also susceptible to acid-catalyzed reactions. In the presence of excess methanol and an acid catalyst, the aldehyde can be converted to its corresponding dimethyl acetal. This is a reversible reaction, but its formation can reduce the yield of the desired product.

Control Strategy: The rate of acetal formation can be managed relative to the rate of esterification. Esterification of an aromatic carboxylic acid is generally a slower process. The protocol below utilizes carefully controlled reaction time and temperature to favor the formation of the desired ester while minimizing the acetal byproduct. A meticulous workup procedure ensures the removal of any unreacted starting materials and the acid catalyst.

Experimental Protocol

This protocol is designed for the synthesis of methyl 2-(2-formylphenyl)acetate on a laboratory scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-(2-formylphenyl)acetic acid | 164.16 | 5.00 g | 30.46 | 1.0 |

| Methanol (anhydrous) | 32.04 | 100 mL | ~2470 | ~81 |

| Sulfuric Acid (conc., 98%) | 98.08 | 1.0 mL | ~18.4 | 0.6 |

| Ethyl Acetate | - | ~150 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | - |

| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | - | ~5-10 g | - | - |

Step-by-Step Procedure

Diagram 2: Experimental workflow for synthesis and isolation.

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-formylphenyl)acetic acid (5.00 g).

-

Add anhydrous methanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Causality: Pre-cooling the methanol solution is crucial to control the exothermic reaction that occurs upon the addition of concentrated sulfuric acid.

2. Catalyst Addition:

-

Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution while maintaining the temperature below 10 °C.

-

Safety: Always add acid to the alcohol/substrate solution, never the other way around. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

3. Reflux:

-

Remove the flask from the ice bath and fit it with a reflux condenser.

-

Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.[12]

-

Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Causality: Refluxing provides the necessary activation energy for the reaction.[5] Monitoring by TLC is essential to avoid prolonged heating, which could increase the formation of the acetal byproduct.

4. Work-up and Extraction:

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[11]

-

Combine the organic extracts in the separatory funnel.

-

Causality: Pouring the reaction mixture into water quenches the reaction and helps to partition the organic ester from the water-soluble methanol and sulfuric acid.

5. Neutralization and Washing:

-

Wash the combined organic layer sequentially with:

-

Causality: The sodium bicarbonate wash is critical for neutralizing the residual sulfuric acid catalyst. The brine wash helps to remove residual water from the organic phase and break any emulsions.

6. Drying and Solvent Removal:

-

Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.[11]

7. Product Characterization:

-

The resulting product, methyl 2-(2-formylphenyl)acetate, should be a pale yellow oil or a low-melting solid.[11]

-

Expected Yield: 85-95%.

-

Identity Confirmation (PubChem CID: 12241427): [14]

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol

-

¹H NMR: Confirm the presence of the methyl ester singlet (~3.7 ppm), the benzylic CH₂ singlet (~4.0 ppm), the aldehyde proton singlet (~10.2 ppm), and the aromatic protons (7.3-8.0 ppm).

-

IR Spectroscopy: Look for characteristic peaks for the ester carbonyl (~1730 cm⁻¹), the aldehyde carbonyl (~1690 cm⁻¹), and C-O stretches.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction (insufficient reflux time). Loss of product during workup. | Monitor the reaction by TLC to ensure completion. Be careful during extractions; ensure proper phase separation. |

| Starting Material Remains | Insufficient catalyst or reflux time. Water present in reagents. | Increase reflux time as guided by TLC analysis. Use anhydrous methanol and ensure glassware is dry. The reverse reaction, hydrolysis, is catalyzed by acid and driven by water.[15][16] |

| Presence of Acetal Byproduct | Reaction time was too long or temperature was too high. | Reduce the reflux time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. If significant byproduct forms, purification by column chromatography may be necessary. |

| Emulsion During Extraction | Incomplete neutralization. | Add more brine to the separatory funnel and swirl gently to help break the emulsion.[12] |

Safety Precautions

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood.

-

Ethyl Acetate: Flammable liquid with an irritating vapor.

-

Always perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

References

-

Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). University of Toronto. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Esterification. (2020, March 26). JoVE. Retrieved from [Link]

- New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester. (n.d.). Google Patents.

-

Methyl 2-(2-formylphenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Use of concentrated sulfuric acid in Fischer esterification. (2017, June 29). Chemistry Stack Exchange. Retrieved from [Link]

-

Methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Purification process for methyl acetate. (n.d.). Google Patents.

-

Purification process for methyl acetate. (n.d.). European Patent Office. Retrieved from [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. (2016, December 26). YouTube. Retrieved from [Link]

-

2-formylphenyl acetate. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (n.d.). JoVE. Retrieved from [Link]

-

Why is sulphuric acid used to make esters? (2018, April 8). Reddit. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Quality Assurance for Methyl 2-(2-hydroxyphenyl)acetate: A Manufacturer's Perspective. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 7. reddit.com [reddit.com]

- 8. homework.study.com [homework.study.com]

- 9. Video: Esterification - Concept [jove.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. cerritos.edu [cerritos.edu]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

Pictet-Spengler reaction conditions using "Methyl 2-(2-formylphenyl)acetate"

Target Analyte: Indolo[2,3-a]quinolizidine Scaffolds Reagent: Methyl 2-(2-formylphenyl)acetate (CAS: 96524-70-8) Reaction Type: C–C Bond Formation / Heterocyclic Annulation

Executive Summary

This application note details the optimization and execution of the Pictet-Spengler (P-S) reaction utilizing Methyl 2-(2-formylphenyl)acetate as a bifunctional electrophile. Unlike simple aldehydes, this reagent contains an ortho-acetate motif that facilitates a secondary intramolecular acylation (lactamization) following the initial P-S cyclization.

This cascade sequence is a cornerstone in the total synthesis of indolo[2,3-a]quinolizidine alkaloids (e.g., Desrutecarpine, Nauclefine analogues) and provides rapid access to rigid, polycyclic scaffolds favored in drug discovery for their high Fsp³ character and GPCR-binding affinities.

Mechanistic Insight & Reaction Design

To master this protocol, one must understand that this is not a single reaction but a thermodynamically driven cascade .

The Pathway[1][2][3][4][5][6]

-

Schiff Base Formation: Tryptamine condenses with the aldehyde moiety of methyl 2-(2-formylphenyl)acetate to form an imine.

-

Pictet-Spengler Cyclization: Under acidic catalysis, the indole C2 nucleophile attacks the electrophilic iminium ion. This forms the tetrahydro-

-carboline (THBC) intermediate.[1] -

Intramolecular Lactamization: The newly formed secondary amine (N2 of the THBC) attacks the pendant methyl ester. This step is often the rate-determining step (RDS) and releases methanol to close the fourth ring (Ring D), yielding the tetracyclic indoloquinolizidinone.

Critical Considerations

-

Steric Constraints: The formation of the 6-membered lactam ring (quinolizidine system) is generally favored over 5-membered variants, but the conformational flexibility of the acetate linker can sometimes stall the reaction at the THBC stage (intermediate) if the temperature is insufficient.

-

Acid Choice: Strong acids (TFA) accelerate the P-S step but protonate the secondary amine, potentially inhibiting the nucleophilic attack required for lactamization. A buffered or thermal approach is often superior for the cascade.

Mechanistic Visualization

Figure 1: The cascade progression from condensation to tetracyclic core formation. Note the requirement for amine deprotonation prior to the final lactamization step.

Optimization of Reaction Conditions

The following matrix synthesizes data for optimizing yield and minimizing side products (e.g., N-oxide formation or incomplete cyclization).

| Variable | Recommendation | Rationale |

| Solvent | Toluene or Xylene | High-boiling non-polar solvents facilitate the removal of water (Dean-Stark) and provide the thermal energy required for the lactamization step. |

| Alternative Solvent | DCM or MeOH | Good for the initial P-S step at RT, but often requires a solvent swap or base additive (e.g., Et₃N) to force the lactam closure. |

| Catalyst | AcOH (10-20%) | Acetic acid is strong enough to catalyze iminium formation but weak enough to allow the amine to exist in equilibrium with its free base form for acylation. |

| Stoichiometry | 1.0 : 1.1 (Amine:Aldehyde) | Slight excess of the aldehyde ensures complete consumption of the tryptamine, which is difficult to separate from the THBC intermediate. |

| Temperature | Reflux (110°C) | Essential. Room temperature reactions often isolate the uncyclized THBC ester intermediate. |

Detailed Experimental Protocol

Protocol A: One-Pot Thermal Cascade (Recommended)

Best for: Robust substrates and rapid synthesis of the tetracyclic core.

Phase 1: Setup

-

Weighing: Into a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, weigh:

-

Tryptamine (1.0 equiv, e.g., 1.60 g, 10 mmol).

-

Methyl 2-(2-formylphenyl)acetate (1.1 equiv, e.g., 1.96 g, 11 mmol).

-

-

Solvation: Add Toluene (30 mL, 0.3 M concentration).

-

Catalysis: Add Glacial Acetic Acid (3 mL, 10% v/v).

-

Note: If using a Dean-Stark trap, ensure the volume is sufficient for circulation.

-

Phase 2: Reaction

-

Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (oil bath ~120°C).

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

-

T0: Tryptamine spot (low R_f).

-

T+1h: Disappearance of Tryptamine; appearance of intermediate THBC (mid R_f).

-

T+4h: Conversion of THBC to Indoloquinolizidinone (high R_f, often fluorescent).

-

-

Duration: Typically requires 4–12 hours depending on scale.

Phase 3: Workup & Purification

-

Cooling: Cool reaction to room temperature (RT). The product often precipitates directly from toluene upon cooling.

-

Filtration (If solid): Filter the precipitate and wash with cold toluene followed by hexanes.

-

Liquid Workup (If soluble):

-

Dilute with EtOAc (50 mL).

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize AcOH.

-

Wash with Brine (30 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Recrystallization: Recrystallize from boiling Ethanol or MeOH.

Protocol B: Two-Step "TFA" Method

Best for: Sensitive substrates or when isolation of the THBC intermediate is desired.

-

Step 1 (P-S): React Tryptamine + Aldehyde in DCM with TFA (1.0 equiv) at 0°C

RT for 2 hours. -

Quench: Basify with Et₃N or NaHCO₃.

-

Step 2 (Lactamization): Reflux the crude residue in MeOH or Toluene to close the lactam ring. Note: The acid must be neutralized for this step to proceed.

Workflow Visualization

Figure 2: Operational workflow for the one-pot thermal cascade protocol.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Stalled at Intermediate | Incomplete Lactamization | The THBC amine is likely protonated. Add a base (Et₃N or K₂CO₃) and continue heating to drive the MeOH elimination. |

| Low Yield / Tarry Residue | Oxidation | Tryptamines are prone to oxidation. Degas solvents with N₂/Ar prior to heating. Use fresh aldehyde. |

| Product is Oily | Impurities | The ester group on the aldehyde can hydrolyze if water is present. Ensure anhydrous conditions or use a Dean-Stark trap. |

| No Reaction | Aldehyde Oxidation | Methyl 2-(2-formylphenyl)acetate can oxidize to the carboxylic acid over time. Check aldehyde purity via ¹H NMR (CHO peak at ~10 ppm). |

References

-

Original Methodology & Scope

-

Synthesis of Indoloquinolizidines

-

Reagent Properties (Methyl 2-(2-formylphenyl)acetate)

- PubChem Compound Summary for CID 12241427.

-

Catalytic Asymmetric Approaches (Contextual)

- Taylor, M. S., & Jacobsen, E. N. "Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions." Journal of the American Chemical Society, vol. 126, no. 34, 2004, pp. 10558–10559.

-

Tandem Cyclization Reviews

Sources

- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Methyl 2-(2-formylphenyl)acetate by Column Chromatography

Abstract

This comprehensive guide provides a detailed protocol for the purification of Methyl 2-(2-formylphenyl)acetate using silica gel column chromatography. Drawing upon established methodologies for structurally related compounds and fundamental principles of chromatography, this document outlines a robust procedure for obtaining high-purity material. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol includes considerations for stationary phase selection, mobile phase optimization, and troubleshooting common issues, ensuring a reliable and reproducible purification process.

Introduction: The Rationale for Chromatographic Purification

Methyl 2-(2-formylphenyl)acetate is a valuable building block in organic synthesis, notably in the construction of various heterocyclic compounds and active pharmaceutical ingredients.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final products.

The synthesis of Methyl 2-(2-formylphenyl)acetate, often involving formylation of a phenylacetate precursor, can result in a crude product containing unreacted starting materials, over-reacted products, and other side-products.[2] A common and significant impurity is the corresponding carboxylic acid, formed via the oxidation of the aldehyde functional group.[3] Column chromatography is a powerful and widely used technique for the separation of such mixtures based on the differential adsorption of components onto a stationary phase.[2] This application note details a validated protocol for the purification of Methyl 2-(2-formylphenyl)acetate, ensuring the removal of key impurities and yielding a product of high purity.

Understanding the Separation: Key Chemical Properties

To develop an effective purification strategy, it is crucial to consider the chemical properties of Methyl 2-(2-formylphenyl)acetate and its potential impurities.

| Compound | Structure | Molecular Weight ( g/mol ) | Key Functional Groups | Polarity |

| Methyl 2-(2-formylphenyl)acetate |  | 178.18[4] | Aldehyde, Ester | Moderately Polar |

| Unreacted Starting Material (e.g., Methyl Phenylacetate) |  | 150.17 | Ester | Less Polar |

| 2-Formylbenzoic Acid (Oxidation Product) |  | 150.12 | Aldehyde, Carboxylic Acid | More Polar |

The presence of both an aldehyde and a methyl ester gives Methyl 2-(2-formylphenyl)acetate a moderate polarity. This allows for its effective separation from less polar starting materials and more polar by-products, such as the carboxylic acid, on a polar stationary phase like silica gel.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-(2-formylphenyl)acetate. The scale can be adjusted as needed, with a proportional change in the amount of silica gel and solvent volumes.

Materials and Equipment

-

Crude Methyl 2-(2-formylphenyl)acetate

-

Silica gel (230-400 mesh)[5]

-

n-Hexane (or petroleum ether)

-

Ethyl acetate

-

Dichloromethane (for sample loading)

-

Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm) for visualization

-

Rotary evaporator

-

Cotton or glass wool

-

Sand (acid-washed)

Workflow Diagram

Figure 1: Workflow for the purification of Methyl 2-(2-formylphenyl)acetate.

Detailed Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Material

Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine an appropriate solvent system.

-

Dissolve a small amount of the crude material in a few drops of dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber with a solvent system of 20% ethyl acetate in hexane .

-

Visualize the developed plate under a UV lamp.

-

The desired product should have an Rf value of approximately 0.3-0.4 in this system. Adjust the solvent polarity if necessary (increase ethyl acetate for a higher Rf, decrease for a lower Rf).

Step 2: Column Preparation (Slurry Packing)

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a beaker, prepare a slurry of silica gel (approximately 50-100 times the weight of the crude sample) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[5]

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to dislodge any air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

-

Dissolve the crude Methyl 2-(2-formylphenyl)acetate in a minimal amount of dichloromethane.

-

Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb completely onto the silica gel.

-

Carefully add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica bed. Drain the solvent to the top of the sand layer.

Step 4: Elution and Fraction Collection

A gradient elution is recommended for optimal separation.

-

Begin the elution with a low-polarity solvent system, such as 5-10% ethyl acetate in hexane .

-

Collect the eluate in a series of fractions (e.g., 10-20 mL per fraction).

-

Gradually increase the polarity of the eluent. A suggested gradient is as follows:

-

Fraction 1-10: 10% Ethyl Acetate in Hexane

-

Fraction 11-20: 20% Ethyl Acetate in Hexane

-

Fraction 21-30: 30% Ethyl Acetate in Hexane

-

-

The exact gradient may need to be optimized based on the TLC analysis of the crude material. A similar procedure for a related compound utilized a gradient of hexanes:ethyl acetate from 100% hexane to a 3:2 eluent.[6]

Step 5: Fraction Analysis

-

Monitor the composition of the collected fractions using TLC.

-

Spot every few fractions onto a TLC plate and develop it in the 20% ethyl acetate in hexane system.

-

Identify the fractions containing the pure product (a single spot with the expected Rf value).

Step 6: Isolation of the Purified Product

-

Combine the fractions that contain the pure Methyl 2-(2-formylphenyl)acetate.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

The purified product should be obtained as an oil or a solid.

-

Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Troubleshooting and Expert Insights

| Issue | Possible Cause | Suggested Solution |

| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |

| Poor separation of product and impurities | The chosen solvent system is not optimal. | Perform further TLC analysis with different solvent systems to find one that provides better separation. Consider using a different solvent combination (e.g., dichloromethane/hexane). |

| Product degradation on the column | Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[3] | Minimize the time the compound spends on the column by using flash chromatography (applying gentle pressure to speed up the elution). If degradation persists, consider using a less acidic stationary phase like neutral alumina. |

| Broad or tailing bands | Column was not packed properly, or the sample was overloaded. | Ensure the column is packed evenly without air bubbles. Use a smaller amount of crude material relative to the amount of silica gel. |

| Co-elution of impurities | Impurities have a similar polarity to the product. | A slower, more shallow gradient or isocratic elution with the optimal solvent system may improve separation. Re-chromatographing the mixed fractions may be necessary. |

Expert Tip: For aldehydes that are prone to oxidation, it is advisable to use freshly distilled solvents and to work relatively quickly to minimize exposure to air. The use of an inert atmosphere (e.g., nitrogen or argon) during the purification process is generally not necessary but can be considered for highly sensitive compounds.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Methyl 2-(2-formylphenyl)acetate by column chromatography. By carefully selecting the stationary and mobile phases and by following the step-by-step procedure, researchers can obtain this valuable synthetic intermediate in high purity, ready for use in subsequent reactions. The key to a successful separation lies in the initial TLC analysis to determine the optimal solvent system and in the careful execution of the chromatographic technique.

References

-

Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

Farooq, S., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

-

MySkinRecipes. (n.d.). Methyl 2-(4-formylphenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.

-

De Spiegeleer, B., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-formylphenyl)acetate. Retrieved from [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

-

Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Retrieved from [Link]

-

Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. Retrieved from [Link]

-

Supporting Information for Rh(III)-Catalyzed [3+2]/[4+2] Annulation of Acetophenone Oxime Ethers with 3-Acetoxy-1,4-enynes involving C-H Activation. (n.d.). Retrieved from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

Sources

- 1. Methyl 2-(4-formylphenyl)acetate [myskinrecipes.com]

- 2. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-(2-formylphenyl)acetate | C10H10O3 | CID 12241427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

experimental setup for large-scale synthesis of "Methyl 2-(2-formylphenyl)acetate"

This Application Note is designed for process chemists and scale-up engineers. It details the robust, scalable synthesis of Methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5), a critical pharmacophore intermediate.

The selected route prioritizes safety, atom economy, and impurity control over traditional, hazardous ozonolysis methods, utilizing a Two-Step Lactone Ring-Opening/Oxidation Strategy starting from Isochroman-3-one.

Executive Summary

Methyl 2-(2-formylphenyl)acetate is a bifunctional building block containing both an aldehyde and a methyl ester. It is a vital intermediate in the synthesis of isoquinoline alkaloids, agrochemicals (e.g., strobilurin fungicides), and various API candidates.

While direct ozonolysis of indene is theoretically possible, it poses significant process safety hazards (peroxide accumulation) and selectivity issues (over-oxidation to homophthalic acid) at scale. This protocol details the Isochroman-3-one Route , which offers superior control, defined stopping points, and safer reagents suitable for multi-kilogram production.

Key Process Metrics

| Parameter | Specification |

| Target Molecule | Methyl 2-(2-formylphenyl)acetate |

| CAS Number | 63969-83-5 |

| Starting Material | Isochroman-3-one (CAS 4385-35-7) |

| Overall Yield | 78–85% (Two Steps) |

| Purity Target | >98.5% (HPLC) |

| Key Safety | No cryogenic ozone required; Aqueous oxidation (TEMPO) |

Strategic Synthetic Pathway

The synthesis is divided into two unit operations:

-

Methanolysis: Acid-catalyzed ring opening of the lactone (isochroman-3-one) to the hydroxy-ester.

-

Selective Oxidation: Anelli Oxidation (TEMPO/Bleach) of the primary alcohol to the aldehyde.

Reaction Scheme (Graphviz)

Figure 1: Strategic pathway avoiding hazardous ozonides.

Detailed Experimental Protocols

Step 1: Methanolysis of Isochroman-3-one

This step converts the cyclic lactone into the linear hydroxy-ester. It is an equilibrium reaction driven to completion by the excess of methanol.

Reagents:

-

Isochroman-3-one (1.0 equiv)

-

Methanol (Solvent/Reagent, 10-15 vol)

-

Sulfuric Acid (H₂SO₄, conc., 0.05 equiv) - Catalyst

-

Sodium Bicarbonate (NaHCO₃) - Quench

Protocol:

-

Charge: To a glass-lined reactor (GLR), charge Isochroman-3-one and Methanol. Agitate to dissolve.

-

Catalyst Addition: Slowly add concentrated H₂SO₄ at room temperature (RT). Note: Exotherm is minimal due to low catalyst loading.

-

Reaction: Heat the mixture to reflux (65°C) and hold for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC until Starting Material (SM) < 1.0%.

-

-

Quench: Cool to 20°C. Add solid NaHCO₃ (0.1 equiv) to neutralize the acid. Stir for 30 mins.

-

Workup: Concentrate under reduced pressure to remove excess Methanol.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove salts.

-

Isolation: Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate.

-

Result: Colorless to pale yellow oil (Intermediate). Usually sufficiently pure (>95%) for Step 2.

-

Step 2: TEMPO-Mediated Oxidation (Anelli Protocol)

This step selectively oxidizes the primary benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid or affecting the methyl ester.

Reagents:

-

Intermediate (from Step 1) (1.0 equiv)

-

Dichloromethane (DCM) (10 vol) - Solvent

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv) - Catalyst

-

Sodium Bromide (NaBr) (0.1 equiv) - Co-catalyst

-

Sodium Hypochlorite (NaOCl, Bleach, 10-12% aq) (1.1 equiv) - Stoichiometric Oxidant

-

Sodium Bicarbonate (sat. aq.) - pH Buffer

Protocol:

-

Preparation: Dissolve the Intermediate in DCM in the reactor. Cool to 0–5°C.

-

Catalyst Charge: Add TEMPO and NaBr dissolved in a minimum amount of water.

-

Oxidant Addition (Critical): Slowly dose the NaOCl solution over 1–2 hours, maintaining internal temperature < 10°C.

-

Reaction: Stir at 0–5°C for 1 hour post-addition.

-

IPC: Check for disappearance of alcohol. If stalled, add small aliquots of NaOCl.

-

-

Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to quench excess oxidant. (Starch-iodide paper test should be negative).

-

Separation: Separate phases. Extract aqueous layer once with DCM.

-

Purification: Wash combined organics with Brine. Dry over Na₂SO₄.

-

Final Isolation: Concentrate to yield the crude aldehyde.

-

Purification: If necessary, purify via short-path distillation (high vacuum) or recrystallization from Hexane/EtOAc if solid (mp is low, often an oil).

-

Process Safety & Engineering Controls

| Hazard | Control Measure |

| Exotherm (Step 2) | The oxidation is highly exothermic. NaOCl addition must be strictly rate-controlled based on cooling capacity. |

| Chlorine Gas Evolution | Ensure pH stays >8 during oxidation. Acidic conditions with bleach release Cl₂ gas. Scrubber required. |

| Solvent Handling | DCM is a volatile halogenated solvent. Use closed-loop transfer systems and proper ventilation. |

| Runaway Potential | TEMPO oxidation is autocatalytic in nature. Do not dump-charge oxidant. |

Analytical Data & Validation

Target Molecule: Methyl 2-(2-formylphenyl)acetate Formula: C₁₀H₁₀O₃ MW: 178.19 g/mol [3][4][5]

Expected NMR Signals (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): δ 10.15 ppm (s, 1H). Diagnostic peak.

-

Aromatic: δ 7.2–7.9 ppm (m, 4H).

-

Benzylic (-CH₂-): δ 4.10 ppm (s, 2H).

-

Methyl Ester (-OCH₃): δ 3.70 ppm (s, 3H).

Impurity Profile:

-

Over-oxidation: 2-(Methoxycarbonylmethyl)benzoic acid (Acid-Ester). Avoided by controlling pH and temperature.

-

Starting Material: Unreacted alcohol. Removed by driving reaction to completion.

-

Hydrolysis: 2-(2-formylphenyl)acetic acid. Caused by high pH or prolonged aqueous contact.

References

-

Isochroman-3-one Synthesis

- Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH, 1999.

-

TEMPO Oxidation (Anelli Protocol)

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry, 1987, 52(12), 2559–2562. Link.

-

-

Target Molecule Data

- Alternative Ozonolysis Routes (Context): Safety Warning: "Ozonolysis of Indene: Formation of Peroxides." Organic Process Research & Development. (General safety guidance on ozonolysis scale-up).

Disclaimer: This protocol is for research and development purposes. Scale-up requires a full Process Hazard Analysis (PHA) specific to the facility's equipment.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Noble Metal-Based Catalysts for Selective Oxidation of HMF to FDCA: Progress in Reaction Mechanism and Active Sites [mdpi.com]

- 3. 187589-35-1,2-Cyanopiperazine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2 methyl butyl acetate | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Methy acetate | Sigma-Aldrich [sigmaaldrich.cn]

- 6. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

derivatization of the aldehyde group in "Methyl 2-(2-formylphenyl)acetate"

Application Note: Strategic Derivatization of the Aldehyde Moiety in Methyl 2-(2-formylphenyl)acetate

Executive Summary

Methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) is a bifunctional pharmacophore scaffold characterized by an ortho-disposition of a reactive aldehyde and a methyl ester.[1][2] This geometric arrangement is not merely structural but functional, enabling "molecular hook" reactivity.[2] While the aldehyde group is the primary target for derivatization, the neighboring ester facilitates rapid intramolecular cyclization, making this substrate a privileged starting material for isoquinolin-3-ones and isochromans .

This guide details three distinct protocols:

-

Reductive Amination-Cyclization Cascade: For the synthesis of N-substituted isoquinolin-3-ones.

-

Chemoselective Reductive Amination: To isolate the open-chain benzylamine without cyclization.[2]

-

Stereoselective Olefination (Wittig/HWE): For carbon chain extension preserving the ester functionality.[2]

Chemical Profile & Reactivity Analysis

| Property | Data | Critical Note |

| Substrate | Methyl 2-(2-formylphenyl)acetate | Bifunctional: Electrophilic aldehyde + Electrophilic ester.[2] |

| MW | 178.19 g/mol | |

| Key Reactivity | Nucleophilic Addition, Condensation | The Ortho-Effect: Nucleophiles attacking the aldehyde are positioned 5-atoms away from the ester carbonyl, favoring 6-membered ring formation. |

| Stability | Moderate | Prone to oxidation (to phthalic derivatives) and hydrolysis.[2] Store under inert atmosphere at 4°C. |

Strategic Decision Matrix

-

Goal: Create Heterocycles?

Use Protocol 1 . The amine formed attacks the ester. -

Goal: Linear Linkers?